molecular formula C19H16ClNO3S B2548053 4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-49-5

4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2548053
CAS No.: 670271-49-5
M. Wt: 373.85
InChI Key: FBTQFXNCCNXYOF-UHFFFAOYSA-N
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Description

4’-Chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro group, a methoxy group, and a sulfonamide group

Scientific Research Applications

4’-Chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

Safety and Hazards

As with any chemical compound, handling “4’-chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide” would require appropriate safety precautions. This might include wearing personal protective equipment and avoiding inhalation or contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the sulfonamide group can produce an amine-substituted biphenyl.

Mechanism of Action

The mechanism of action of 4’-chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the biphenyl core.

    N-(4-Methoxyphenyl)-4-chlorobenzenesulfonamide: Similar functional groups but different core structure.

Uniqueness

4’-Chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of a biphenyl core with chloro, methoxy, and sulfonamide substituents. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-24-18-10-8-17(9-11-18)21-25(22,23)19-12-4-15(5-13-19)14-2-6-16(20)7-3-14/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQFXNCCNXYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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